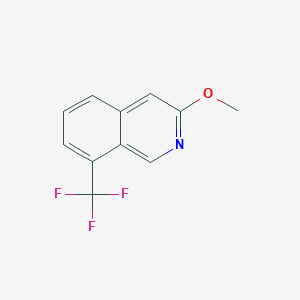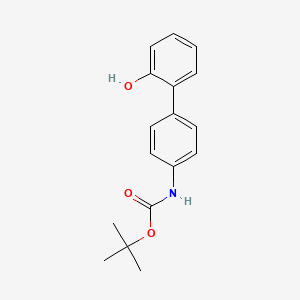
2-(4-BOC-Aminophenyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of derivatives related to 2-(4-BOC-Aminophenyl)phenol involves complex reactions that result in compounds with distinct structural features. For instance, the condensation of 2-[[(2-hydroxyphenyl)amino]methyl]-phenols with arylboronic acids leads to monomeric boronates, which are characterized using various spectroscopic techniques (Abreu et al., 2006). Another approach involves the reaction of 1,4-di(2-thienyl)-1,4-butanedione and 4-aminophenol, leading to the synthesis of electroactive phenol-based polymers (Kaya & Aydın, 2012).
Molecular Structure Analysis
The molecular structure of compounds synthesized from this compound derivatives is often elucidated using X-ray crystallography, NMR, and other spectroscopic methods. These analyses reveal the stereochemistry and other critical structural aspects of the synthesized compounds, which are essential for understanding their chemical behavior and potential applications.
Chemical Reactions and Properties
Compounds derived from this compound participate in various chemical reactions, showcasing their reactivity and functional utility in organic synthesis. For example, the copper(I)-catalyzed tandem transformation of C-S coupling/C-H functionalization is a notable reaction involving phenolic compounds, leading to the synthesis of 2-(phenylthio)phenols (Xu et al., 2010).
Scientific Research Applications
Synthesis and Characterization of Derivatives
Research on 2-(4-BOC-Aminophenyl)phenol derivatives demonstrates their broad application in synthesis and characterization, leading to potential antimicrobial and antidiabetic properties. For example, derivatives synthesized and characterized for their antimicrobial and antidiabetic activities have shown broad-spectrum effectiveness against various strains of bacteria and fungi, as well as significant inhibition of amylase and glucosidase, highlighting their potential in medicinal chemistry (Rafique et al., 2022).
Rearrangement and Synthetic Utility
Investigations into the rearrangement of differentially protected N-Arylhydroxylamines to generate protected 2-aminophenols have provided insights into their stability and synthetic utility. These compounds facilitate further synthetic manipulation, offering pathways to explore novel drug development and chemical synthesis strategies (Porzelle et al., 2008).
Boronic Ester Derivatives
The synthesis of boronic ester derivatives from compounds related to this compound has been explored, demonstrating potential applications in the development of novel materials and ligands for catalysis. These derivatives exhibit high stability and can be handled in air, suggesting their use in various organic and materials chemistry applications (Özçelik & Gül, 2012).
Electrochemical Applications
Studies on the electrooxidation of derivatives similar to this compound have clarified their potential in forming electroactive films in various pH conditions. These findings suggest applications in electrochemical sensors and devices, where such films could be used to detect specific chemical species or used in electronic components (Menezes & Maia, 2006).
Environmental Stress Response in Plants
The role of phenolic compounds derived from pathways involving this compound in plants under abiotic stress has been highlighted. These compounds play a crucial role in the plant's defensive mechanisms against environmental stresses by scavenging harmful reactive oxygen species and contributing to stress tolerance (Sharma et al., 2019).
Safety and Hazards
The safety data sheet for 2-(4-BOC-Aminophenyl)phenol suggests that it may cause an allergic skin reaction. It is suspected of causing genetic defects and is harmful if swallowed or inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
Similar compounds have been shown to have potent antibacterial activity against both gram-positive and gram-negative strains .
Mode of Action
This could involve disruption of the bacterial cell membrane, leading to cell death, or interaction with intracellular targets to inhibit essential biochemical processes .
Biochemical Pathways
Phenolic compounds, which this compound is a part of, are known to be involved in the shikimate and phenylpropanoid pathways . These pathways are important for the biosynthesis of phenolic acids and other related compounds .
Pharmacokinetics
The bioavailability of phenolic compounds is generally influenced by their metabolic reactions conducted in the small intestine .
Result of Action
Similar compounds have shown potent antibacterial activity, suggesting that this compound may also have antimicrobial effects .
Biochemical Analysis
Biochemical Properties
Phenolic compounds, which include 2-(4-BOC-Aminophenyl)phenol, are known to be involved in various biochemical reactions . They can interact with enzymes, proteins, and other biomolecules, influencing their function and activity
Cellular Effects
Phenolic compounds are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Phenolic compounds can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
properties
IUPAC Name |
tert-butyl N-[4-(2-hydroxyphenyl)phenyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-17(2,3)21-16(20)18-13-10-8-12(9-11-13)14-6-4-5-7-15(14)19/h4-11,19H,1-3H3,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJANPEUZMXQMEE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CC=CC=C2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




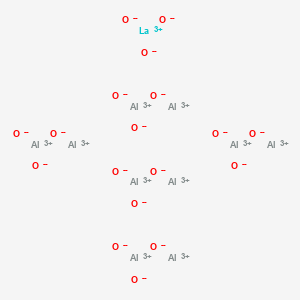
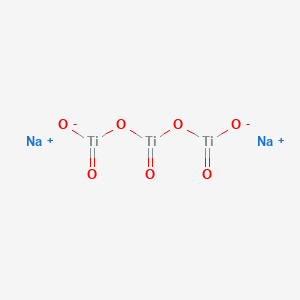
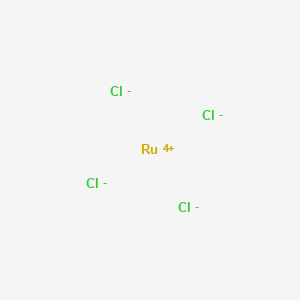
![5-([tert-Butyl(dimethyl)silyl]oxy)pyridine-3-boronic acid](/img/structure/B1143935.png)

![3-Bromo-6-methylimidazo[1,2-A]pyrazine](/img/structure/B1143942.png)
